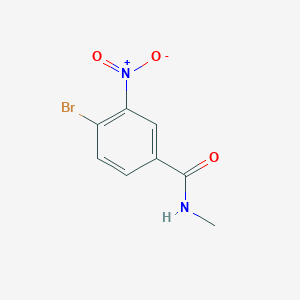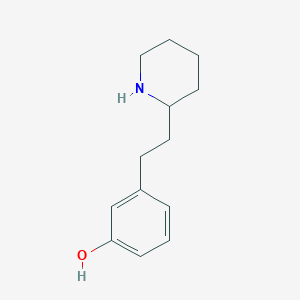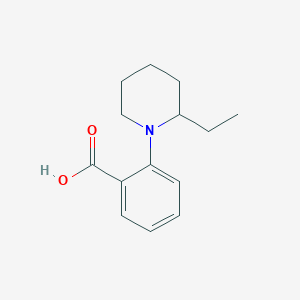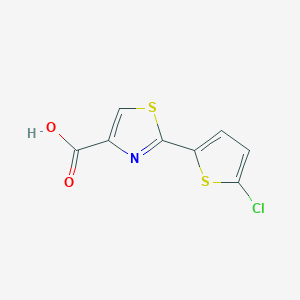
5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylbenzenesulfonyl chloride
Descripción general
Descripción
5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylbenzenesulfonyl chloride (CPMBOC) is an important reagent for the synthesis of organic compounds. It is a versatile reagent for the formation of carbon-carbon and carbon-heteroatom bonds, and has been widely applied in organic synthesis. CPMBOC is a highly reactive reagent and its reactivity is mainly dependent on its structure. The reagent is mainly used for the synthesis of a variety of organic compounds and is also used for the synthesis of pharmaceuticals, agrochemicals, and other chemicals.
Mecanismo De Acción
5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylbenzenesulfonyl chloride is a highly reactive reagent and its reactivity is mainly dependent on its structure. The reagent undergoes a nucleophilic substitution reaction with an electron-rich nucleophile, such as an amine, to form a new carbon-nitrogen bond. The reaction is reversible and the product is formed in a quantitative yield.
Biochemical and Physiological Effects
5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylbenzenesulfonyl chloride is a highly reactive reagent and its reactivity is mainly dependent on its structure. It has been used in the synthesis of peptides, amines, and other organic compounds. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other chemicals. 5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylbenzenesulfonyl chloride has been used in the synthesis of heterocyclic compounds, as well as in the preparation of polymers and polymeric materials. However, there is limited information available on the biochemical and physiological effects of 5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylbenzenesulfonyl chloride.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylbenzenesulfonyl chloride is a highly reactive reagent and its reactivity is mainly dependent on its structure. The main advantage of using 5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylbenzenesulfonyl chloride in lab experiments is that it is a versatile reagent and can be used for the synthesis of a wide range of organic compounds. It is also a cost-effective reagent and has a high yield. The main limitation of using 5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylbenzenesulfonyl chloride is that it is a highly reactive reagent and therefore, it can be dangerous to handle in the laboratory. It is also a toxic reagent and should be handled with care.
Direcciones Futuras
The use of 5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylbenzenesulfonyl chloride in scientific research is still in its early stages. Further research is needed to understand the biochemical and physiological effects of 5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylbenzenesulfonyl chloride and to develop new methods for its use in the synthesis of organic compounds. Additionally, further research is needed to develop more efficient and cost-effective methods for the synthesis of 5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylbenzenesulfonyl chloride. Other future directions include the development of new methods for the synthesis of heterocyclic compounds and polymers, as well as the development of new pharmaceuticals and agrochemicals using 5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylbenzenesulfonyl chloride.
Aplicaciones Científicas De Investigación
5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylbenzenesulfonyl chloride has been used in a variety of scientific research applications. It is used in the synthesis of peptides, amines, and other organic compounds. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other chemicals. 5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylbenzenesulfonyl chloride has been used in the synthesis of heterocyclic compounds, as well as in the preparation of polymers and polymeric materials.
Propiedades
IUPAC Name |
5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3S/c1-7-2-3-9(6-10(7)19(13,16)17)11-14-12(18-15-11)8-4-5-8/h2-3,6,8H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZGXQUDCCNBIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C3CC3)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylbenzenesulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(3-methoxyphenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B1461526.png)
![N-[(4-bromophenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B1461528.png)




![N-[(2,4-difluorophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1461538.png)
amine](/img/structure/B1461539.png)
![(1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine](/img/structure/B1461540.png)


amine](/img/structure/B1461546.png)